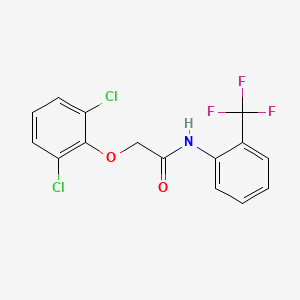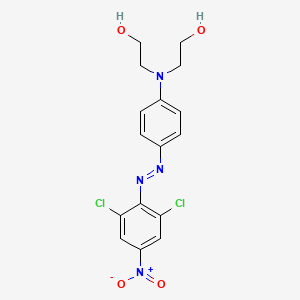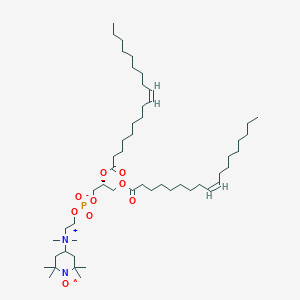
Octyl(triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl(triphenyl)stannane is an organotin compound with the chemical formula C26H32Sn. It consists of an octyl group (C8H17) attached to a tin (Sn) atom, which is also bonded to three phenyl groups (C6H5). Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyl(triphenyl)stannane can be synthesized through the reaction of triphenyltin chloride with octylmagnesium bromide in an anhydrous ether solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction is as follows:
Ph3SnCl+C8H17MgBr→Ph3SnC8H17+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octyl(triphenyl)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Stille coupling reaction for forming carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of octyl(triphenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin chloride (C12H27ClSn): Another organotin compound with similar applications but different chemical properties.
Triphenyltin hydroxide (C18H15OSn): Used in agriculture as a fungicide.
Tetraphenyltin (C24H20Sn): Used in organic synthesis and as a precursor for other organotin compounds.
Uniqueness
Octyl(triphenyl)stannane is unique due to its specific combination of an octyl group and three phenyl groups attached to the tin atom. This structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C26H32Sn |
|---|---|
Molekulargewicht |
463.2 g/mol |
IUPAC-Name |
octyl(triphenyl)stannane |
InChI |
InChI=1S/C8H17.3C6H5.Sn/c1-3-5-7-8-6-4-2;3*1-2-4-6-5-3-1;/h1,3-8H2,2H3;3*1-5H; |
InChI-Schlüssel |
RMCGDGIGQJQINH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)

![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)







![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)


![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)
